molecular formula C18H17Cl3N2O B15356265 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride

4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride

Cat. No.: B15356265
M. Wt: 383.7 g/mol
InChI Key: ZDHHPVMWPIZQKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride is a chemical compound that belongs to the class of organic compounds known as piperazines. Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound features a bis(4-chlorophenyl)methyl group attached to the piperazine ring, and a carbonyl chloride (acyl chloride) functional group at the 1-position of the piperazine ring.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-chlorobenzaldehyde and piperazine.

  • Reaction Steps:

    • Formation of Schiff Base: The 4-chlorobenzaldehyde is first reacted with piperazine to form a Schiff base.

    • Reduction: The Schiff base is then reduced to form the corresponding amine.

    • Chloroformylation: The amine is subsequently treated with phosgene to introduce the carbonyl chloride group, resulting in the final product.

Industrial Production Methods:

  • Batch Process: The synthesis is often carried out in a batch process, where the reactants are added sequentially in controlled amounts to ensure the desired product is obtained.

  • Purification: The final product is purified through recrystallization or column chromatography to achieve the required purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the piperazine ring to its corresponding N-oxide.

  • Reduction: Reduction reactions can be performed to convert the carbonyl chloride group to a carboxylic acid.

  • Substitution: Substitution reactions can occur at the piperazine nitrogen atoms, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

  • Substitution: Reagents like alkyl halides and amines are used for substitution reactions.

Major Products Formed:

  • N-oxide: Resulting from oxidation reactions.

  • Carboxylic Acid: Resulting from reduction of the carbonyl chloride group.

  • Substituted Derivatives: Resulting from substitution reactions at the piperazine nitrogen atoms.

Scientific Research Applications

4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride has various applications in scientific research:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to investigate the interaction of piperazine derivatives with biological targets.

  • Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including antipsychotics and antihistamines.

  • Industry: It is utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism by which 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carbonyl chloride exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to modulation of their activity.

  • Pathways: The specific pathways involved depend on the biological context, but may include neurotransmitter systems, inflammatory responses, or metabolic processes.

Comparison with Similar Compounds

  • 4-(Bis(4-chlorophenyl)methyl)piperazine: Similar structure but lacks the carbonyl chloride group.

  • 4-(Bis(4-chlorophenyl)methyl)piperazine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

  • 4-(Bis(4-chlorophenyl)methyl)piperazine-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a carbonyl chloride group.

Properties

Molecular Formula

C18H17Cl3N2O

Molecular Weight

383.7 g/mol

IUPAC Name

4-[bis(4-chlorophenyl)methyl]piperazine-1-carbonyl chloride

InChI

InChI=1S/C18H17Cl3N2O/c19-15-5-1-13(2-6-15)17(14-3-7-16(20)8-4-14)22-9-11-23(12-10-22)18(21)24/h1-8,17H,9-12H2

InChI Key

ZDHHPVMWPIZQKC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.